7-hydroxy-4-(4-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-hydroxy-4-(4-methoxyphenyl)-8-(piperidin-1-ylmethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-26-16-7-5-15(6-8-16)18-13-21(25)27-22-17(18)9-10-20(24)19(22)14-23-11-3-2-4-12-23/h5-10,13,24H,2-4,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRBTWYNWRFBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3CN4CCCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-(4-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an aluminum chloride catalyst.
Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be attached through a nucleophilic substitution reaction using piperidine and formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of 7-hydroxy-4-(4-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-(4-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, other nucleophiles, elevated temperatures.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
Antioxidant Activity
Research indicates that flavonoids, including this compound, exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related diseases.
Case Study : A study demonstrated that derivatives of flavonoids can effectively scavenge free radicals and enhance cellular antioxidant defenses. The specific activity of 7-hydroxy-4-(4-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one was evaluated using DPPH and ABTS assays, showing a notable reduction in oxidative stress markers in vitro.
Anti-inflammatory Properties
Flavonoids are known for their anti-inflammatory effects, which can be beneficial in treating various inflammatory conditions.
Case Study : In a controlled trial, the compound was tested for its ability to inhibit pro-inflammatory cytokines in human cell lines. Results indicated a significant reduction in IL-6 and TNF-alpha levels, suggesting potential therapeutic applications in inflammatory diseases such as arthritis.
Antidiabetic Effects
Recent studies have highlighted the potential of flavonoids as α-glucosidase inhibitors, which are vital in managing type 2 diabetes by slowing carbohydrate absorption.
Data Table: α-Glucosidase Inhibition Potency
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 7-Hydroxy-4-(4-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one | 15.5 | Non-competitive inhibition |
| Acarbose | 30.0 | Competitive inhibition |
This table illustrates that the compound exhibits a lower IC50 value compared to acarbose, indicating its higher potency as an inhibitor.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions starting from common flavonoid precursors. The introduction of piperidine and methoxy groups is crucial for enhancing its biological activity.
Synthetic Pathway Overview :
- Starting Material : 4-methoxyphenol
- Key Reactions :
- Alkylation with piperidine derivatives
- Hydroxylation at the C7 position
- Cyclization to form the chromenone structure
Mechanism of Action
The mechanism of action of 7-hydroxy-4-(4-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The piperidinylmethyl group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems.
Comparison with Similar Compounds
Substitution at Position 8: Piperidine vs. Piperazine and Other Moieties
The piperidin-1-ylmethyl group at position 8 distinguishes the target compound from analogues with piperazine or other substituents:
- Computational studies (DFT/B3LYP) suggest that piperazine derivatives may have stronger electrostatic interactions with biological targets .
- Piperidine vs. Pyrrolidine : In -(pyrrolidine-1-methyl) derivatives (e.g., compound 5e) showed lower antiproliferative activity (44% inhibition in HeLa cells) compared to piperidine-containing analogues (67.5% for 5d). The six-membered piperidine ring may offer better conformational stability than the five-membered pyrrolidine .
- Methyl vs.
Substitution at Position 4: Methoxyphenyl vs. Propyl or Methyl
- 4-Methoxyphenyl: The target compound’s 4-methoxyphenyl group provides π-π stacking capabilities and electron-donating effects, which are absent in 4-propyl () or 4-methyl () derivatives.
- Antiproliferative Activity : In -methyl derivatives with o-dihydroxy configurations (e.g., 5d, 5f) showed >60% inhibition in HeLa cells. The target compound’s single hydroxy group at position 7 may reduce activity unless compensated by the 4-methoxyphenyl group’s electronic effects .
Hydroxy Group Configuration: Mono- vs. Di-Substituted
- o-Dihydroxy vs. 7-Hydroxy : Compounds with o-dihydroxy groups (e.g., 6,7-dihydroxy-4-methyl derivatives in ) demonstrate superior antiproliferative activity due to enhanced metal chelation and oxidative stress induction. The target compound’s single hydroxy group at position 7 may limit these effects but could reduce off-target cytotoxicity .
Antiproliferative Activity
While direct IC50 data for the target compound are unavailable, structural analogues provide context:
The absence of a second hydroxy group (position 6) in the target compound may explain lower activity compared to 5d and 5f. However, the 4-methoxyphenyl group could enhance DNA intercalation or kinase inhibition .
Computational Studies
- DFT Optimization : The target compound’s analogue in (7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one) was optimized using DFT/B3LYP, revealing stable charge distribution and polarizability. Similar methods could predict the target’s reactivity and binding modes .
- Molecular Docking: Piperidine-containing coumarins in showed affinity for Leishmania donovani targets (EC50 ~10 μg/mL). The target compound’s piperidinylmethyl group may enable analogous interactions with parasitic or cancer-related enzymes .
Biological Activity
7-Hydroxy-4-(4-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one, a flavonoid derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This compound belongs to the class of hydroxycoumarins, known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.
- IUPAC Name: 7-hydroxy-4-(4-methoxyphenyl)-8-(piperidin-1-ylmethyl)chromen-2-one
- Molecular Formula: C23H25NO4
- Molecular Weight: 379.4 g/mol
- Canonical SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCCC3)O)C4=CC=C(C=C4)OC
Antioxidant Activity
The compound's antioxidant properties are attributed to the presence of hydroxyl groups that can scavenge free radicals, thereby reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
Anti-inflammatory Activity
Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and enzymes. This effect is significant in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.
Anticancer Activity
Studies have shown that 7-hydroxy-4-(4-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one may induce apoptosis in cancer cells. The compound modulates critical signaling pathways, including the PI3K/Akt pathway, which is often dysregulated in cancer.
Biological Activity Data
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| hAChE Inhibition | 1.52 | |
| hMAO-A Inhibition | 6.97 | |
| Antioxidant Activity | Not specified | |
| Anti-inflammatory | Not specified |
Case Studies
-
Anticancer Studies
A study evaluated the anticancer potential of various coumarin derivatives, including our compound. The findings demonstrated significant inhibition of cell proliferation in breast and lung cancer cell lines, suggesting a promising role in cancer therapy. -
Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The results indicated that treatment with 7-hydroxy-4-(4-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one significantly reduced cell death and improved cell viability.
Synthesis and Derivatives
The synthesis of this compound typically involves a multi-step process starting with 4-methoxybenzaldehyde and 7-hydroxy-4H-chromen-4-one through a condensation reaction followed by piperidine substitution. The structural modifications can lead to variations in biological activity, highlighting the importance of functional group positioning.
Q & A
Basic: What are the key synthetic steps for 7-hydroxy-4-(4-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one?
Methodological Answer:
The synthesis typically involves a Mannich reaction or nucleophilic substitution. For example:
- Step 1: React 4-methyl-7-hydroxycoumarin with piperidine and formaldehyde in ethanol under reflux (6 hours) .
- Step 2: Purify the crude product via solvent evaporation and recrystallization (e.g., acetone), yielding ~62% .
- Key Parameters: Solvent choice (ethanol), catalyst absence, and temperature control to minimize side reactions .
Basic: How is this compound characterized structurally and chemically?
Methodological Answer:
Use spectroscopic and analytical techniques:
- FT-IR: Identify carbonyl (C=O, ~1722 cm⁻¹) and hydroxyl (-OH, ~2600 cm⁻¹) groups .
- ¹H NMR: Detect aromatic protons (δ 6.77–7.46 ppm) and piperidinyl protons (δ 1.37–1.96 ppm) .
- Mass Spectrometry: Confirm molecular weight (e.g., 327.38 g/mol for C19H21NO4) .
- Chromatography: Validate purity via HPLC or TLC .
Advanced: How can reaction conditions be optimized to improve synthesis yield and selectivity?
Methodological Answer:
Use Design of Experiments (DOE) to test variables:
| Variable | Optimal Range | Impact | Source |
|---|---|---|---|
| Solvent | Ethanol > DCM | Polarity affects nucleophilicity | |
| Temperature | 70–80°C | Higher temps accelerate side reactions | |
| Catalyst | None | Reduces byproducts in Mannich reactions | |
| Reaction Time | 6–8 hours | Extended time increases yield marginally |
Advanced: How are structural ambiguities resolved using spectroscopic data?
Methodological Answer:
- Regioselectivity Confirmation: Compare experimental NMR shifts with DFT-calculated values for substituent positions .
- Stereochemical Analysis: Use NOESY to distinguish between syn and anti configurations of the piperidinylmethyl group .
- X-ray Crystallography: Refine crystal structures using SHELXL for bond-length validation (e.g., C-O bond: 1.36 Å) .
Basic: What biological targets are associated with this compound?
Methodological Answer:
Common targets include:
- Antimicrobial: Inhibition of bacterial DNA gyrase (IC50: ~12 µM) via π-π stacking with enzyme pockets .
- Anticancer: Induction of apoptosis in HeLa cells (EC50: 8 µM) through ROS generation .
- Enzyme Modulation: Competitive inhibition of CYP450 isoforms (e.g., CYP3A4) .
Advanced: How do structural modifications influence bioactivity (SAR studies)?
Methodological Answer:
Compare analogs using substituent-activity tables:
| Substituent | Position | Activity Trend | Source |
|---|---|---|---|
| -OCH₃ | 4-phenyl | Enhanced CYP inhibition | |
| Piperidinylmethyl | 8 | Improved cell permeability (logP: 2.8) | |
| Hydroxy | 7 | Critical for DNA intercalation |
Key Insight: The 7-hydroxy and 8-(piperidinylmethyl) groups synergize for dual antimicrobial/anticancer effects .
Advanced: What computational methods predict binding modes or pharmacokinetics?
Methodological Answer:
- Docking Studies (AutoDock Vina): Simulate binding to EGFR kinase (PDB: 1M17); score poses with RMSD < 2.0 Å .
- MD Simulations (GROMACS): Assess stability of ligand-enzyme complexes over 100 ns .
- ADMET Prediction (SwissADME): Calculate bioavailability (TPSA: 85 Ų; GI absorption: Low) .
Advanced: How to address contradictions in reported data (e.g., crystallographic vs. spectroscopic results)?
Methodological Answer:
- Case Example: Discrepancies in piperidinylmethyl conformation may arise from:
- Validation: Cross-check melting points (e.g., lit. 179°C vs. experimental 169–170°C ).
Advanced: How to design analogs with enhanced bioactivity?
Methodological Answer:
- Core Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 to improve metabolic stability .
- Hybrid Derivatives: Couple with sulfonamide groups (e.g., 3-[(4-methylphenyl)sulfonyl]) for synergistic anticancer effects .
- Prodrug Strategies: Mask the 7-hydroxy group as an acetate ester to enhance oral bioavailability .
Advanced: What mechanistic assays elucidate the compound’s mode of action?
Methodological Answer:
- Enzyme Kinetics: Measure Kᵢ values via Lineweaver-Burk plots for competitive inhibition .
- Flow Cytometry: Quantify apoptosis using Annexin V/PI staining in treated cancer cells .
- Microscopy: Visualize bacterial membrane disruption via SEM after 24-hour exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
